molecular formula C9H9ClO2S B1582121 3-[(4-Chlorophenyl)sulfanyl]propanoic acid CAS No. 6310-27-6

3-[(4-Chlorophenyl)sulfanyl]propanoic acid

Cat. No. B1582121
CAS RN: 6310-27-6
M. Wt: 216.68 g/mol
InChI Key: JGJULSJGGIMHBK-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]propanoic acid is a chemical compound with the linear formula C9H9ClO2S . It has a molecular weight of 216.688 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid is represented by the linear formula C9H9ClO2S . The Inchi Code for this compound is 1S/C9H9ClO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

3-[(4-Chlorophenyl)sulfanyl]propanoic acid is a solid substance . It has a melting point range of 87 - 90 degrees .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • GABA B Receptor Antagonists : 3-Amino-3-(4-chlorophenyl)propanoic acid and its derivatives have been synthesized as specific antagonists of GABA at the GABAB receptor. These compounds show potential as therapeutic agents affecting the central nervous system (Abbenante, Hughes, & Prager, 1997).

  • Catalytic Applications in Organic Synthesis : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a derivative of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid, has been used as a catalyst for formylation and acetylation of alcohols under heterogeneous conditions. It demonstrates efficiency and recyclability in these processes (Niknam & Saberi, 2009).

Chemical Synthesis and Characterization

  • Synthesis of Dioxetanes and Chemiluminescence Studies : Research has focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from 3-[(4-Chlorophenyl)sulfanyl]propanoic acid. These compounds are notable for their base-induced chemiluminescence, offering potential applications in analytical chemistry (Watanabe et al., 2010).

  • Enantioseparation and Chiral Studies : The compound has been used in studies focusing on the enantioseparation of its isomers, which is crucial in the development of chiral drugs and understanding their interactions (Jin et al., 2019).

Therapeutic Research and Potential

  • Thromboxane Receptor Antagonists : Derivatives of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid have been explored as potent thromboxane A2 receptor antagonists, offering insights into the development of new therapies for thrombotic disorders (Wang et al., 2014).

  • Antiviral and Antibacterial Properties : Certain derivatives have demonstrated antiviral activity against tobacco mosaic virus and antibacterial properties, highlighting their potential in developing new antiviral and antibacterial agents (Chen et al., 2010).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJULSJGGIMHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285367
Record name 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)sulfanyl]propanoic acid

CAS RN

6310-27-6
Record name 6310-27-6
Source DTP/NCI
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Record name 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-chlorophenyl)sulfanyl]propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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